molecular formula C11H13ClN2O3 B14276669 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride CAS No. 152459-63-7

4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride

Cat. No.: B14276669
CAS No.: 152459-63-7
M. Wt: 256.68 g/mol
InChI Key: CYDLLJIRYMPZDO-UHFFFAOYSA-M
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Description

4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride is a chemical compound that features a morpholine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride typically involves the reaction of morpholine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is then stabilized by the chloride ion. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into various molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple heterocyclic amine with similar structural features but lacking the nitrophenyl group.

    4-(4-Nitrophenyl)morpholin-3-one: A related compound with a similar nitrophenyl substitution but differing in the position and nature of the substituent.

Uniqueness

4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

152459-63-7

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

4-[(4-nitrophenyl)methylidene]morpholin-4-ium;chloride

InChI

InChI=1S/C11H13N2O3.ClH/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12;/h1-4,9H,5-8H2;1H/q+1;/p-1

InChI Key

CYDLLJIRYMPZDO-UHFFFAOYSA-M

Canonical SMILES

C1COCC[N+]1=CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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